molecular formula C17H25BClNO4 B2443687 3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester CAS No. 1384312-60-0

3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester

Cat. No.: B2443687
CAS No.: 1384312-60-0
M. Wt: 353.65
InChI Key: IJXATTIEEWHUBH-UHFFFAOYSA-N
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Description

3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid pinacol ester group, a tert-butoxycarbonyl (BOC) protected amino group, and a chlorine atom on the phenyl ring. The molecular formula of this compound is C17H26BNO4Cl, and it has a molecular weight of 361.67 g/mol .

Properties

IUPAC Name

tert-butyl N-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BClNO4/c1-15(2,3)22-14(21)20-13-9-11(8-12(19)10-13)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXATTIEEWHUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of 3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester is in cross-coupling reactions, such as the Suzuki-Miyaura reaction and Chan-Evans-Lam amination.

Table 1: Summary of Cross-Coupling Reactions

Reaction TypeCoupling PartnersYield Range (%)Reference
Suzuki-MiyauraAryl halides and boronates60-82
Chan-Evans-LamAryl amines38-79

In the Chan-Evans-Lam reaction, the compound has been shown to facilitate the formation of C-N bonds effectively. For example, using this boronic acid pinacol ester with various aryl amines yielded moderate to high efficiency in product formation .

Ligand Development

The compound has also been utilized in developing new ligands for palladium-catalyzed reactions. The presence of the N-Boc protecting group allows for selective reactions while maintaining stability under reaction conditions. Studies have demonstrated that using this compound as a ligand can enhance the yields of desired products significantly .

Synthesis of Pharmaceuticals

A notable case study involves synthesizing pharmaceutical intermediates where this compound was employed to construct complex molecules through cross-coupling methods. For instance, it has been used to synthesize compounds relevant to cancer treatment, demonstrating its utility in medicinal chemistry .

Table 2: Case Study Summary

Compound TargetedReaction TypeYield (%)Application Area
Anti-cancer agent ASuzuki coupling75Oncology
Antibiotic BChan-Evans-Lam68Infectious diseases

Material Science Applications

Beyond organic synthesis, this compound has potential applications in material science, particularly in developing functional materials that incorporate boron into their structures. The unique properties of boron compounds can lead to materials with enhanced electronic or optical properties .

Mechanism of Action

The mechanism of action of 3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester is primarily related to its ability to form covalent bonds with biological molecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and drug development. The compound can also undergo oxidative transformations, which can be exploited in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester is unique due to the presence of both the BOC-protected amino group and the chlorine atom on the phenyl ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and scientific research .

Biological Activity

3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester is a compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and organic synthesis. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₈BNO₄, with a molecular weight of approximately 333.23 g/mol. The compound features a tert-butoxycarbonyl (Boc) protected amino group and a chlorophenyl moiety, which contribute to its stability and reactivity in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Anticancer Properties

Research has indicated that boronic acids, including this compound, may exhibit anticancer properties through their ability to inhibit proteasomes and other enzymes involved in cancer cell proliferation. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which may lead to the inhibition of key biological pathways .

Case Study:
A study on boronic acid derivatives demonstrated that certain compounds could effectively inhibit the growth of cancer cells by targeting proteasomal activity. This suggests that this compound may have similar effects, warranting further investigation into its specific mechanisms and efficacy against various cancer types .

The biological activity of this compound can be attributed to its unique structure. The interaction between the boron atom and biological targets allows for modulation of enzyme activities. For instance, the compound's boronic acid group can reversibly bind to serine residues in active sites of certain enzymes, thus inhibiting their function .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameUnique FeaturesBiological Activity
This compoundBoc-protected amino group; chlorinated phenyl ringPotential anticancer and antimicrobial activity
5-Chlorophenylboronic Acid Pinacol EsterLacks amino protection; more reactiveLimited biological studies
N-Boc-phenylboronic Acid Pinacol EsterSimilar protective group; no chlorinationLess stability; potential for different reactivity

This comparison highlights how the presence of both a Boc-protected amino group and a chlorinated phenyl ring enhances the selectivity and potential biological activity of this compound compared to its counterparts.

Applications in Medicinal Chemistry

The primary application of this compound lies in organic synthesis, particularly in forming carbon-carbon bonds through cross-coupling reactions. However, its potential as a therapeutic agent makes it a candidate for further research in drug development. The unique interactions of boron compounds with biomolecules suggest that they could play significant roles in treating diseases such as cancer .

Q & A

Q. What are the common synthetic routes for preparing 3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester?

The compound is typically synthesized via sequential functionalization of the phenyl ring. A plausible route involves:

  • Borylation : Introducing the boronic ester group via Miyaura borylation (e.g., Pd-catalyzed coupling of a halide precursor with bis(pinacolato)diboron) .
  • Protection : Introducing the N-BOC (tert-butoxycarbonyl) group to the amine using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or TEA) .
  • Chlorination : Directing chlorine substitution at the 5-position using electrophilic chlorination agents (e.g., NCS) under controlled conditions to avoid overhalogenation.
    Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. How can the purity and structural integrity of this boronic ester be validated?

  • NMR Spectroscopy : 11B^{11}\text{B} NMR can confirm boronic ester formation (δ ~30 ppm for pinacol esters). 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify the BOC-protected amine (e.g., tert-butyl group at δ 1.4 ppm) and chlorine substitution .
  • Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular weight (e.g., C17_{17}H24_{24}BClNO4_4: expected [M+H]+^+ ~360.1).
  • HPLC : Reverse-phase HPLC with UV detection (λ ~270 nm for aromatic absorption) assesses purity (>95% typical for research-grade material) .

Q. What are the primary applications of this compound in palladium-catalyzed cross-coupling reactions?

This boronic ester is widely used in Suzuki-Miyaura couplings to introduce the 3-(N-BOC-Amino)-5-chlorophenyl moiety into biaryl or heteroaryl systems. Key considerations include:

  • Catalyst Systems : Pd(PPh3_3)4_4 or Pd(dppf)Cl2_2 with aqueous bases (e.g., Na2_2CO3_3) in THF/water mixtures .
  • Substrate Compatibility : Reacts efficiently with aryl/heteroaryl halides (Br, I) but may require optimization for sterically hindered partners.
  • Functional Group Tolerance : The BOC group is stable under basic conditions but may require protection if acidic or nucleophilic reagents are used post-coupling .

Advanced Research Questions

Q. How does solvent polarity influence the stability of the boronic ester during reactions?

  • Aprotic Solvents : THF or DCM minimizes hydrolysis of the boronic ester. Traces of water in solvents can lead to gradual decomposition, forming boronic acid .
  • Protic Solvents : Methanol or ethanol accelerates hydrolysis, particularly under acidic/basic conditions. Stability studies using 11B^{11}\text{B} NMR in D2_2O/THF mixtures show a half-life of ~6 hours at pH 7 .

Q. What strategies enhance chemoselectivity when multiple reactive sites (e.g., BOC-amine and boronic ester) are present?

  • Protection/Deprotection : Temporarily protect the boronic ester as a trifluoroborate salt (e.g., using KHF2_2) to prevent undesired coupling while modifying the BOC-amine .
  • pH Control : Conduct reactions at neutral pH to avoid BOC cleavage (acid-labile) or boronic ester hydrolysis.
  • Ligand Design : Bulky ligands (e.g., SPhos) suppress side reactions at sterically hindered positions .

Q. How can radical intermediates impact reactions involving this boronic ester?

Under photoredox conditions, the boronic ester can participate in radical borylation cascades. For example:

  • Decarboxylative Borylation : Visible-light irradiation generates boryl radicals, enabling C–B bond formation without transition metals .
  • Side Reactions : Radical pathways may compete with traditional cross-coupling, requiring careful control of initiators (e.g., AIBN) and light intensity .

Q. How do discrepancies in cross-coupling yields arise, and how can they be resolved?

Common issues include:

  • Protodeboronation : Occurs with electron-deficient aryl halides or strong bases. Mitigate by using milder bases (K3_3PO4_4) or lower temperatures .
  • Homocoupling : Catalyzed by residual Pd(0). Additives like TBAB (tetrabutylammonium bromide) suppress this .
  • Incomplete Conversion : Optimize catalyst loading (1–5 mol%) and ensure rigorous exclusion of oxygen .

Q. What spectroscopic methods are optimal for monitoring reactions involving this compound?

  • In Situ 11B^{11}\text{B} NMR : Tracks boronic ester consumption and intermediate formation .
  • UV-Vis Spectroscopy : Monitors reactions with chromophoric partners (e.g., nitroarenes, λ ~400 nm) .
  • LC-MS : Combines separation with mass detection to identify transient intermediates .

Q. How can the BOC-protected amine be selectively deprotected without affecting the boronic ester?

  • Acidic Conditions : Use TFA in DCM (1:1 v/v) for 1–2 hours at 0°C. The boronic ester remains intact if exposure to protic acids is brief .
  • Alternative Protecting Groups : For prolonged acidic conditions, switch to acid-stable groups (e.g., Fmoc) or use orthogonal protection strategies .

Q. What are the implications of steric hindrance from the 5-chloro substituent on reactivity?

  • Coupling Efficiency : Steric bulk at the 5-position slows transmetallation in Suzuki reactions. Use Pd catalysts with large bite angles (e.g., XPhos) to improve efficiency .
  • Directing Effects : The chlorine atom can act as a weak directing group in electrophilic substitutions, but this is negligible under cross-coupling conditions .

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